N*1*-Benzyl-4-trifluoromethyl-benzene-1,2-diamine
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Overview
Description
N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine is an organic compound with the molecular formula C14H13F3N2 It is characterized by the presence of a benzyl group attached to a benzene ring that also contains trifluoromethyl and diamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a reduction process. For instance, a Friedel-Crafts acylation can be performed using an acyl chloride and a Lewis acid catalyst like aluminum chloride. The resulting acylated product is then reduced to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine may involve large-scale batch reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials for various industrial applications
Mechanism of Action
The mechanism by which N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1,2-diamine: Similar structure but lacks the benzyl group.
2-(Trifluoromethyl)benzene-1,4-diamine: Different position of the trifluoromethyl group and diamine groups.
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine: Contains additional trifluoromethyl groups
Uniqueness
N1-Benzyl-4-trifluoromethyl-benzene-1,2-diamine is unique due to the combination of its benzyl, trifluoromethyl, and diamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-N-benzyl-4-(trifluoromethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c15-14(16,17)11-6-7-13(12(18)8-11)19-9-10-4-2-1-3-5-10/h1-8,19H,9,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSRDXUDXPKCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351252 |
Source
|
Record name | N~1~-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66315-44-4 |
Source
|
Record name | N~1~-Benzyl-4-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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